molecular formula C6H3ClN2O2 B1421581 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 1257878-64-0

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No. B1421581
CAS RN: 1257878-64-0
M. Wt: 170.55 g/mol
InChI Key: CIDQMLKRNVEPPT-UHFFFAOYSA-N
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Description

“3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole” is a chemical compound . It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and structural characterization of compounds related to 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole. Studies have detailed the synthesis processes from furan-2-carboxylic acid hydrazide, exploring thiol-thione tautomeric equilibriums, and investigating their chemical properties through methods like IR, 1H-NMR spectra, and elemental analyses (M. Koparır, A. Çetin, A. Cansiz, 2005).

Therapeutic Potential and Biological Activities

Oxadiazole or furadiazole ring-containing derivatives, which include 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole, are highlighted for their significant chemical and biological properties. These compounds have been studied for their various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The literature review indicates that derivatives of the oxadiazole nucleus demonstrate a broad range of pharmacological effects, making them important synthons in drug development (Ankit Siwach, P. Verma, 2020).

Energetic Materials Development

The compound has been studied for its potential in creating insensitive energetic materials. By synthesizing derivatives that combine 1,2,5- and 1,2,4-oxadiazole rings, researchers have developed materials with notable thermal stabilities and insensitivity towards impact and friction. These materials exhibit superior detonation performance compared to traditional energetic materials, indicating their potential for safe and efficient application in this domain (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, Hongwei Yang, 2017).

Antimicrobial and Anti-inflammatory Applications

Compounds based on 1,3,4-oxadiazole and related structures have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, derivatives synthesized from furan-oxadiazole have shown significant antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).

properties

IUPAC Name

3-chloro-5-(furan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-6-8-5(11-9-6)4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDQMLKRNVEPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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